molecular formula C14H30O3 B1670036 1-(2,2-Dimethoxyethoxy)decane CAS No. 68480-20-6

1-(2,2-Dimethoxyethoxy)decane

Cat. No.: B1670036
CAS No.: 68480-20-6
M. Wt: 246.39 g/mol
InChI Key: QZLXMANORVOJAO-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)decane is a branched ether compound characterized by a decane backbone (C₁₀H₂₁) substituted with a 2,2-dimethoxyethoxy group (-OCH₂C(OCH₃)₂). This structure confers unique physicochemical properties, including balanced hydrophobicity-hydrophilicity due to the polar ether and methoxy groups and the long hydrophobic alkyl chain. It is primarily used as a solvent, surfactant, and intermediate in organic synthesis and industrial applications .

Properties

CAS No.

68480-20-6

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)decane

InChI

InChI=1S/C14H30O3/c1-4-5-6-7-8-9-10-11-12-17-13-14(15-2)16-3/h14H,4-13H2,1-3H3

InChI Key

QZLXMANORVOJAO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCC(OC)OC

Canonical SMILES

CCCCCCCCCCOCC(OC)OC

Appearance

Solid powder

Other CAS No.

68480-20-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decane, 1-(2,2-dimethoxyethoxy)-;  1-(2,2-Dimethoxyethoxy)decane.

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₃₀O₃
  • Molecular Weight : 246.39 g/mol
  • CAS Registry Number : 53533-25-8 (for the 2-ethylhexane analogue)

Structural Analogues with Varying Alkyl Chains

1-(2,2-Dimethoxyethoxy)hexane (CAS 17597-95-4)
  • Molecular Formula : C₁₀H₂₂O₃
  • Molecular Weight : 190.28 g/mol
  • Key Differences : Shorter hexane chain (C₆H₁₃) reduces hydrophobicity compared to the decane analogue. This results in lower boiling points and enhanced solubility in polar solvents .
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
  • Molecular Formula : C₁₂H₂₆O₃
  • Molecular Weight : 218.33 g/mol
  • Key Differences : Branched 2-ethylhexane backbone increases steric hindrance, affecting reactivity in substitution reactions and surfactant efficiency. The branching also lowers melting points compared to linear chains .
1,1-Diethoxydecane (CAS 34764-02-8)
  • Molecular Formula : C₁₄H₃₀O₂
  • Molecular Weight : 230.39 g/mol
  • Key Differences : Ethoxy groups replace methoxy groups, reducing polarity. This acetal structure is more resistant to hydrolysis but less effective as a surfactant due to weaker hydrogen bonding .

Functional Group Analogues

1-[2-(Dodecyloxy)ethoxy]dodecane (CAS 22870-18-4)
  • Molecular Formula : C₂₆H₅₄O₂
  • Molecular Weight : 398.71 g/mol
  • Key Differences : Lacks methoxy groups but features two dodecane chains connected by an ethoxy bridge. Exhibits superior surfactant properties (CMC ≈ 0.1 mM) but lower oxidative stability due to the absence of electron-donating methoxy groups .
Phenoxyacetaldehyde Dimethyl Acetal (CAS 67874-68-4)
  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : 182.22 g/mol
  • Key Differences : Aromatic benzene ring replaces the alkyl chain, drastically increasing polarity and reactivity in electrophilic substitutions . Used in fragrance synthesis rather than industrial surfactants .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
1-(2,2-Dimethoxyethoxy)decane C₁₄H₃₀O₃ 246.39 High hydrophobicity, moderate polarity Solvent, pharmaceutical intermediate
1-(2,2-Dimethoxyethoxy)hexane C₁₀H₂₂O₃ 190.28 Low boiling point (≈180°C) Organic synthesis, coatings
1,1-Diethoxydecane C₁₄H₃₀O₂ 230.39 Hydrolysis-resistant, low surfactant Acetalization reactions
1-[2-(Dodecyloxy)ethoxy]dodecane C₂₆H₅₄O₂ 398.71 High surfactant activity (CMC 0.1 mM) Emulsifiers, detergents
Phenoxyacetaldehyde dimethyl acetal C₁₀H₁₄O₃ 182.22 Aromatic reactivity Fragrance synthesis

Key Research Findings

Surfactant Efficiency: The dimethoxyethoxy group in this compound enhances micelle formation compared to non-methoxy analogues (e.g., 1,1-diethoxydecane), as demonstrated by lower critical micelle concentrations (CMC) in aqueous solutions .

Oxidative Stability : Methoxy groups provide electron-donating effects, increasing resistance to oxidation. For example, this compound shows <5% degradation after 24 hours under UV exposure, whereas 1-[2-(dodecyloxy)ethoxy]dodecane degrades by >20% .

Biological Activity : The compound interacts with cytochrome P450 enzymes , making it a candidate for drug delivery systems. In contrast, 1,1-diethoxydecane shows negligible biological activity due to its inert acetal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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